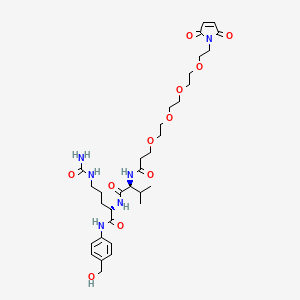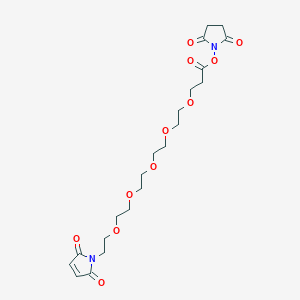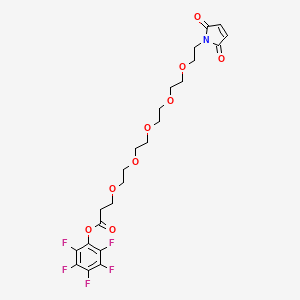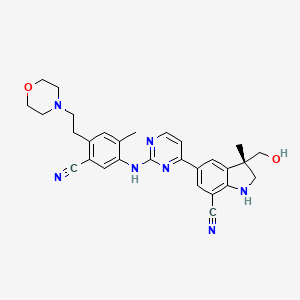
Orexin 2 Receptor Agonist
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orexin 2 Receptor Agonists are compounds that selectively activate the orexin 2 receptor, a type of G-protein-coupled receptor found in the brain. These receptors play a crucial role in regulating wakefulness, arousal, and appetite. Orexin 2 Receptor Agonists are being developed for the treatment of sleep disorders such as narcolepsy and idiopathic hypersomnia .
Mechanism of Action
Target of Action
The primary target of the Orexin 2 Receptor Agonist is the Orexin 2 receptor (OX2R) . This receptor is a G-protein-coupled receptor (GPCR) that is activated by the neuropeptide orexin, also known as hypocretin . The OX2R plays a pivotal role in various physiological functions, including the regulation of emotion, feeding, metabolism, respiration, and sleep/wakefulness .
Mode of Action
The this compound interacts with its target, the OX2R, by binding to it and activating it . This activation leads to a series of intracellular events that result in the physiological effects associated with the orexinergic system . The binding of orexins to the respective receptors activates at least three subtypes of G-proteins (Gq/11, Gi/0, and Gs) or other proteins such as β-arrestins .
Biochemical Pathways
The activation of OX2R by the this compound affects several biochemical pathways. Both OX1R and OX2R activity is mediated by Gq/11, which, in turn, leads to the activation of phospholipase C (PLC), phospholipase A (PLA), and phospholipase D, ultimately resulting in an increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) .
Pharmacokinetics
The pharmacokinetic profile of an this compound like ALKS 2680 suggests that it is generally well-tolerated and suitable for once-daily oral administration to promote daytime wakefulness . It was observed to be centrally active, showing biphasic distribution/elimination, with a terminal half-life suitable for maintaining daytime wakefulness with once-daily administration .
Result of Action
The activation of OX2R by the this compound has several molecular and cellular effects. It plays a vital role in many physiological processes, especially feeding behavior, sleep–wake rhythm, reward and addiction, and energy balance . In the context of neurological disorders like Parkinson’s disease, orexin has neuroprotective properties in dopaminergic neurons .
Action Environment
The action of the this compound is primarily exerted through the central nervous system, given the negligible/very low expression of OX2R protein in peripheral tissues . The widespread distribution of OX2R protein in the brain, including previously unrecognized regions of the retrosplenial cortex, suggests that orexin exerts OX2R-dependent physiological functions primarily through activation of the central nervous system . Environmental factors that could influence the compound’s action, efficacy, and stability include the overall health status of the individual, the presence of other medications, and individual genetic factors that might affect the expression and function of OX2R.
Biochemical Analysis
Biochemical Properties
The Orexin 2 Receptor Agonist interacts with the orexin receptor type 2 (OX2R), which is a G-protein-coupled receptor (GPCR). The binding of the this compound to OX2R results in an increase in intracellular calcium levels .
Cellular Effects
The this compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The this compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Orexin 2 Receptor Agonists typically involves multiple steps, including the formation of key intermediates and final coupling reactions. For example, the synthesis of TAK-925, a potent Orexin 2 Receptor Agonist, involves the following steps :
- Formation of a piperidine intermediate through a series of reactions including alkylation and cyclization.
- Coupling of the piperidine intermediate with a phenylcyclohexyl derivative.
- Final purification and characterization of the product.
Industrial Production Methods: Industrial production of Orexin 2 Receptor Agonists involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Orexin 2 Receptor Agonists undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or aldehydes.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of aromatic rings.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents such as bromine or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include various intermediates and final Orexin 2 Receptor Agonist compounds with specific functional groups tailored for receptor binding .
Scientific Research Applications
Orexin 2 Receptor Agonists have a wide range of scientific research applications, including:
Chemistry: Used as tools to study receptor-ligand interactions and receptor activation mechanisms.
Biology: Investigated for their role in regulating sleep-wake cycles, feeding behavior, and energy homeostasis.
Medicine: Developed as potential treatments for sleep disorders such as narcolepsy and idiopathic hypersomnia.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Comparison with Similar Compounds
Orexin A: A neuropeptide that binds to both orexin 1 and orexin 2 receptors but has a higher affinity for orexin 1 receptors.
Orexin B: Another neuropeptide that binds to both orexin 1 and orexin 2 receptors with similar affinity.
TAK-925: A selective Orexin 2 Receptor Agonist with high potency and brain penetration.
ALKS 2680: A brain-penetrant, highly selective this compound developed for the treatment of narcolepsy.
Uniqueness: Orexin 2 Receptor Agonists are unique in their selective activation of the orexin 2 receptor, which is specifically involved in regulating wakefulness and arousal. This selective activation makes them promising therapeutic agents for sleep disorders without the side effects associated with non-selective activation of both orexin receptors .
Properties
IUPAC Name |
N-[2-[3-[[5-[3-(dimethylcarbamoyl)phenyl]-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O5S/c1-22-8-5-10-25(18-22)31(37)34-17-16-33-27-12-7-13-28(21-27)35-42(39,40)30-20-24(14-15-29(30)41-4)23-9-6-11-26(19-23)32(38)36(2)3/h5-15,18-21,33,35H,16-17H2,1-4H3,(H,34,37) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLMXWCISNJNDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCNC2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)C4=CC(=CC=C4)C(=O)N(C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-(2-(Benzo[c][1,2,5]oxadiazole-4-sulfonamido)ethyl)-3-(1H-indol-3-yl)propanamide](/img/structure/B608858.png)


![4-methyl-1-[(2-piperidin-1-yl-1,3-thiazol-4-yl)methyl]-N-(4-pyridin-3-ylphenyl)pyrrole-2-carboxamide](/img/structure/B608864.png)
